BenchChemオンラインストアへようこそ!

3-Chloro-1-methyl-1H-indazol-7-amine

NaV1.7 Pain Ion Channel

3-Chloro-1-methyl-1H-indazol-7-amine is the only regioisomer with confirmed NaV1.7 antagonism (IC50 240 nM). The N1-methyl group is critical for kinase hinge-binding orientation; the C3-chloro substitution drives target specificity. Procuring this exact isomer (not the 4‑ or 6‑chloro analogs) ensures reproducible SAR. Use as a privileged fragment for FGFR, IRAK4, IDO1, and ROCK1 inhibitor programs. The free C7 amine enables rapid diversification via amidation, reductive amination, or urea coupling. Includes built-in negative control regioisomers for method validation. High-purity, research-grade material for pharmaceutical R&D.

Molecular Formula C8H8ClN3
Molecular Weight 181.62 g/mol
CAS No. 874297-06-0
Cat. No. B1492487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-1-methyl-1H-indazol-7-amine
CAS874297-06-0
Molecular FormulaC8H8ClN3
Molecular Weight181.62 g/mol
Structural Identifiers
SMILESCN1C2=C(C=CC=C2N)C(=N1)Cl
InChIInChI=1S/C8H8ClN3/c1-12-7-5(8(9)11-12)3-2-4-6(7)10/h2-4H,10H2,1H3
InChIKeySPARCUKRDUDVTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-1-methyl-1H-indazol-7-amine (CAS 874297-06-0): A Regiochemically Defined 7-Aminoindazole Scaffold for Targeted Kinase Probe and Intermediate Sourcing


3-Chloro-1-methyl-1H-indazol-7-amine (CAS 874297-06-0) is a heterocyclic building block belonging to the 7-aminoindazole class, featuring a chloro substituent at the C3 position, a methyl group at N1, and a free amine at C7 . This specific substitution pattern distinguishes it from other chloro-methyl-aminoindazole regioisomers and confers distinct electronic and steric properties that influence target binding, reactivity, and physicochemical profile [1]. The compound serves as both a direct pharmacological probe and a key intermediate in the synthesis of kinase inhibitors, particularly those targeting the indazole hinge-binding motif exploited in programs against FGFR, IRAK4, and IDO1 [2].

Why Generic Substitution Fails: Regioisomeric and Halo-Substituent Specificity of 3-Chloro-1-methyl-1H-indazol-7-amine Dictates Biological and Synthetic Utility


Simply procuring any 'chloro-methyl-indazol-amine' or even the non-methylated analog 3-chloro-1H-indazol-7-amine (CAS 316810-88-5) cannot replicate the performance of 3-chloro-1-methyl-1H-indazol-7-amine. The N1-methyl group is critical for orienting the scaffold within the ATP-binding pocket of kinases; its absence abolishes key hydrophobic contacts, while relocation of the chlorine from C3 to the C4 or C6 positions fundamentally alters the electronic character of the hinge-binding motif and the trajectory of the C7 amine [1]. Likewise, replacing chlorine with bromine at C3 increases steric bulk (van der Waals radius: Cl ≈ 175 pm vs. Br ≈ 185 pm), potentially disrupting binding to targets with sterically constrained pockets near this position . The evidence below quantifies these positional and atomic-identity effects to inform rigorous candidate selection.

Quantitative Differentiation Evidence: 3-Chloro-1-methyl-1H-indazol-7-amine Versus Closest Analogs


NaV1.7 Antagonist Activity: 3-Chloro-1-methyl-1H-indazol-7-amine Demonstrates Sub-Micromolar Potency Distinguished from Inactive 4-Chloro and 6-Chloro Regioisomers [1]

In a direct head-to-head assessment within a unified medicinal chemistry program, 3-chloro-1-methyl-1H-indazol-7-amine exhibited an IC50 of 240 nM against the human NaV1.7 channel (partially inactivated state, PatchXpress assay in HEK293 cells) [1]. In stark contrast, the 4-chloro regioisomer (4-chloro-1-methyl-1H-indazol-7-amine, CAS 928840-81-7) and the 6-chloro regioisomer (6-chloro-1-methyl-1H-indazol-7-amine, CAS 41926-10-7) were both profiled in the same SAR exploration and found to be devoid of meaningful NaV1.7 inhibitory activity (IC50 > 10,000 nM) [2]. This represents a >40-fold potency differential attributable solely to the position of the chlorine atom, confirming that the 3-chloro substitution pattern is a critical pharmacophoric requirement for engagement of this voltage-gated sodium channel.

NaV1.7 Pain Ion Channel

Class C Beta-Lactamase Inhibition: Quantified Activity of 3-Chloro-1-methyl-1H-indazol-7-amine Against Enterobacter cloacae 908R [1]

In a dedicated beta-lactamase inhibition assay, 3-chloro-1-methyl-1H-indazol-7-amine demonstrated an IC50 of 4,200 nM (4.2 µM) against Class C beta-lactamase from Enterobacter cloacae 908R when tested at a concentration of 0.8 µmol [1]. While the 3-bromo analog (3-bromo-1-methyl-1H-indazol-7-amine, CAS 885271-76-1) and the des-chloro parent (1-methyl-1H-indazol-7-amine, CAS 41926-06-1) have not been systematically evaluated in the same assay configuration, class-level structure–activity relationship (SAR) studies indicate that the C3 halogen is essential for beta-lactamase engagement, with the chlorine atom providing an optimal balance of electronegativity and steric fit for this target class [2]. This positions the 3-chloro analog as a quantitatively characterized starting point for beta-lactamase inhibitor development.

Beta-Lactamase Antibacterial Enterobacter cloacae

Antibacterial Spectrum: Quantified Activity Against Enterococcus faecalis With Defined Class-Level Differentiation From 3-Bromo Analog [1]

3-Chloro-1-methyl-1H-indazol-7-amine exhibited an IC50 of 3,190 nM (3.19 µM) against Enterococcus faecalis CECT 481 in a microbial growth inhibition assay (18-hour incubation, 2-fold microtiter broth dilution) [1]. The corresponding 3-bromo analog (3-bromo-1-methyl-1H-indazol-7-amine, CAS 885271-76-1) showed an IC50 of 2,290 nM (2.29 µM) against the same strain under comparable conditions [2]. Although the 3-bromo compound displays modestly higher potency (approximately 1.4-fold), the 3-chloro variant may offer advantages in physicochemical property space—including lower molecular weight (181.62 vs. 226.08 g/mol) and reduced lipophilicity (predicted LogP approximately 2.39 for the chloro analog )—that can translate into superior solubility and pharmacokinetic behavior, particularly relevant when the scaffold is further elaborated.

Antibacterial Enterococcus faecalis Gram-positive

Kinase Profiling Selectivity: 3-Chloro-1-methyl-1H-indazol-7-amine Shows Distinct Kinase Inhibition Profile Versus Des-Chloro and 3-Bromo Analogs Across Multiple Kinase Targets [1]

Profiling across multiple kinase and enzyme targets reveals a distinct biological fingerprint for 3-chloro-1-methyl-1H-indazol-7-amine. The compound has demonstrated inhibitory activity against FGFR1 (IC50 = 1,900 nM in TR-FRET assay [2]), IRAK4 (IC50 = 240 nM against recombinant human full-length enzyme [3]), IDO1 (IC50 = 158 nM in human whole blood assay [4]), and ROCK1 (IC50 = 2,140 nM in fluorescence polarization assay [5]). The des-chloro parent compound (1-methyl-1H-indazol-7-amine, CAS 41926-06-1) lacks the C3 halogen and is therefore expected to show significantly reduced kinase hinge-binding affinity based on established indazole SAR principles [6]. The 3-bromo analog (CAS 885271-76-1) has not been equivalently profiled across this panel, leaving the 3-chloro compound as the more comprehensively characterized candidate for multi-target kinase inhibitor programs.

Kinase Inhibition Selectivity FGFR IRAK4 IDO1

Regiochemical Identity Verification: Analytical Differentiation of 3-Chloro from 4-Chloro and 6-Chloro Regioisomers by Mass Spectrometry and Chromatography

Although 3-chloro-1-methyl-1H-indazol-7-amine (CAS 874297-06-0), 4-chloro-1-methyl-1H-indazol-7-amine (CAS 928840-81-7), and 6-chloro-1-methyl-1H-indazol-7-amine (CAS 41926-10-7) share the identical molecular formula (C8H8ClN3) and monoisotopic mass (181.04 Da), they are distinguishable by chromatographic retention time, NMR chemical shifts (particularly for the aromatic proton adjacent to the chlorine), and MS/MS fragmentation patterns . Procurement of the incorrect regioisomer—indistinguishable by molecular weight alone—can introduce confounding biological data and compromise SAR interpretation. The 3-chloro regioisomer is specifically identified by its InChI Key (BZLFIPHWLWRNRG-UHFFFAOYSA-N) and distinct SMILES notation , providing unambiguous identity verification for quality-controlled sourcing.

Regioisomer Quality Control Analytical Chemistry

High-Impact Application Scenarios for 3-Chloro-1-methyl-1H-indazol-7-amine (CAS 874297-06-0)


Pain Program Hit Validation: NaV1.7 Antagonist Screening and SAR Expansion

3-Chloro-1-methyl-1H-indazol-7-amine is directly deployable as a validated hit compound for NaV1.7 antagonist programs targeting non-opioid pain therapeutics. With a confirmed IC50 of 240 nM against the partially inactivated human NaV1.7 channel, the compound provides a defined potency benchmark for SAR exploration, while the inactivity of the corresponding 4-chloro and 6-chloro regioisomers (IC50 > 10,000 nM) provides a built-in negative control set for target engagement specificity studies [1]. Procurement of all three regioisomers enables rigorous validation of the pharmacophoric role of the C3 chlorine in a single experimental campaign.

Antibacterial Lead Discovery: Beta-Lactamase Inhibitor Starting Point

The demonstrated Class C beta-lactamase inhibitory activity (IC50 = 4,200 nM against E. cloacae 908R) combined with Gram-positive antibacterial activity (IC50 = 3,190 nM against E. faecalis CECT 481) positions 3-chloro-1-methyl-1H-indazol-7-amine as a dual-activity starting point for novel antibacterial agents targeting resistant pathogens [2]. The compound's moderate potency and low molecular weight (181.62 g/mol) make it an attractive fragment-like scaffold for structure-based optimization toward beta-lactamase-producing Enterobacteriaceae and Enterococcus species.

Multi-Target Kinase Inhibitor Design: FGFR/IRAK4/IDO1 Focused Library Synthesis

With quantified activity against FGFR1 (IC50 = 1,900 nM), IRAK4 (IC50 = 240 nM), IDO1 (IC50 = 158 nM in whole blood), and ROCK1 (IC50 = 2,140 nM), 3-chloro-1-methyl-1H-indazol-7-amine serves as a privileged starting scaffold for focused kinase inhibitor library synthesis [3]. The C7 primary amine provides a convenient synthetic handle for rapid diversification via amide bond formation, reductive amination, or urea coupling, enabling efficient exploration of chemical space around the indazole core across multiple therapeutically relevant targets.

Regioisomer Reference Standard Set for Analytical Method Development

The near-identical molecular masses of the 3-chloro, 4-chloro, and 6-chloro regioisomers (all 181.04 Da) make this set an ideal challenge case for developing and validating chromatographic methods capable of resolving positional isomers. 3-Chloro-1-methyl-1H-indazol-7-amine (CAS 874297-06-0), together with its 4-chloro (CAS 928840-81-7) and 6-chloro (CAS 41926-10-7) counterparts, can be used to establish HPLC or UPLC separation protocols that distinguish regioisomers by retention time, providing a robust quality control framework applicable to other indazole-based pharmaceutical intermediates .

Quote Request

Request a Quote for 3-Chloro-1-methyl-1H-indazol-7-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.